What is the chemical structure of Pterocarpadiol C?
What is the chemical structure of Pterocarpadiol C?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, spectroscopic properties, and isolation of Pterocarpadiol C. While direct biological activity for this compound has not yet been reported, this document also explores its potential therapeutic relevance based on its chemical class and proposes a hypothetical mechanism of action.
Core Chemical Information
Pterocarpadiol C is a rare isoflavonoid (B1168493) belonging to the 6a,11b-dihydroxypterocarpan class.[1][2] It was first isolated from the twigs and leaves of the plant Derris robusta.[1][3] Its molecular formula has been established as C₁₆H₁₄O₇ through high-resolution electrospray ionization mass spectrometry (HRESIMS).[1]
| Property | Value |
| IUPAC Name | (1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-2,4(8),9,17-tetraen-16-one |
| Molecular Formula | C₁₆H₁₄O₇ |
| Molecular Weight | 318.28 g/mol |
| CAS Number | 2055882-22-7 |
| SMILES | C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O |
| Structural Class | 6a,11b-Dihydroxypterocarpan |
Structural Elucidation and Spectroscopic Data
The structure of Pterocarpadiol C was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and HRESIMS. The key quantitative data is summarized below.
2.1. Mass Spectrometry
High-resolution mass spectrometry was crucial in establishing the molecular formula of Pterocarpadiol C.
| Parameter | Value |
| Ionization Mode | ESI (positive) |
| Measured m/z | 341.0620 [M+Na]⁺ |
| Calculated m/z | 341.0632 for C₁₆H₁₄O₇Na |
2.2. Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for Pterocarpadiol C were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |
| 1 | 196.5 | - |
| 2 | 129.2 | 6.83 (1H, d, 10.0) |
| 3 | 145.8 | 6.09 (1H, d, 10.0) |
| 4 | 40.8 | 2.64 (1H, td, 13.9, 4.5, Hβ) 2.03 (1H, ddd, 13.9, 5.0, 2.0, Hα) |
| 4a | 102.7 | - |
| 6 | 68.6 | 4.68 (1H, d, 10.0, Hα) 4.39 (1H, d, 10.6, Hβ) |
| 6a | 92.5 | - |
| 6b | 158.4 | - |
| 7 | 104.2 | 6.56 (1H, dd, 8.0, 2.0) |
| 8 | 110.1 | 6.81 (1H, d, 8.0) |
| 9 | 143.5 | - |
| 10 | 147.2 | - |
| 10a | 116.5 | - |
| 11a | 49.3 | 4.73 (1H, s) |
| 11b | 87.8 | - |
| OCH₂O | 101.2 | 5.91 (1H, d, 1.0) 5.89 (1H, d, 1.0) |
Data sourced from the primary literature on the isolation of Pterocarpadiols A-D.
Experimental Protocols
3.1. Isolation of Pterocarpadiol C
The following protocol outlines the general procedure for the isolation of Pterocarpadiol C from Derris robusta.
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Extraction: The air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
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Fractionation: The crude extract is suspended in water and partitioned sequentially with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.
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Chromatography:
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The ethyl acetate fraction, which contains Pterocarpadiol C, is subjected to column chromatography on a silica (B1680970) gel column.
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Elution is performed using a gradient of chloroform-methanol.
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Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (TLC) to yield pure Pterocarpadiol C.
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3.2. Structure Elucidation Methodology
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NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra are recorded on a Bruker spectrometer. Chemical shifts are referenced to the solvent signals (DMSO-d₆).
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Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) are obtained on a mass spectrometer (e.g., Shimadzu LC-IT-TOF) to determine the precise mass and molecular formula.
Biological Activity and Potential Signaling Pathways
As of this writing, there is a notable absence of published studies investigating the specific biological or pharmacological activities of Pterocarpadiol C. However, the broader chemical class of pterocarpans is known to possess a range of biological properties, including significant anti-inflammatory effects.
Many isoflavonoids and pterocarpans exert their anti-inflammatory effects by modulating key signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.
4.1. Hypothetical Anti-Inflammatory Mechanism of Action
Based on the known activities of related pterocarpans, it is hypothesized that Pterocarpadiol C could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes (e.g., COX-2, iNOS, and various cytokines).
A potential mechanism for Pterocarpadiol C would be the inhibition of IKK activation or the prevention of IκBα phosphorylation, thereby keeping NF-κB inactive in the cytoplasm and suppressing the inflammatory cascade.
Future Directions
The unique 6a,11b-dihydroxylation pattern of Pterocarpadiol C makes it a compound of significant interest for further investigation. Future research should focus on:
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Bioactivity Screening: Comprehensive screening of Pterocarpadiol C against various cancer cell lines and in models of inflammation, microbial infection, and oxidative stress.
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Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by Pterocarpadiol C.
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Synthetic Approaches: Development of synthetic or semi-synthetic routes to produce Pterocarpadiol C and its analogs to enable more extensive biological evaluation.
This document serves as a foundational resource for researchers interested in the chemistry and potential pharmacology of Pterocarpadiol C.
References
- 1. Pterostilbene reduces endothelial cell apoptosis by regulation of the Nrf2-mediated TLR-4/MyD88/NF-κB pathway in a rat model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways [mdpi.com]
